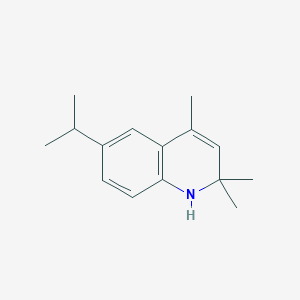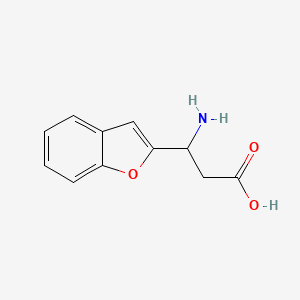
3-Amino-3-(1-benzofuran-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(1-benzofuran-2-YL)propanoic acid is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of both an amino group and a benzofuran moiety in its structure makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with amino acids under specific conditions. For instance, the reaction of 2-benzofuranpropanoic acid with ammonia or amines can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
3-Amino-3-(1-benzofuran-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-Amino-3-(1-benzofuran-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer and infections.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The amino group can also form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-Amino-3-(1-benzofuran-2-YL)propanoic acid can be compared with other benzofuran derivatives, such as:
2-Amino-3-(benzofuran-3-yl)propanoic acid: Similar in structure but with the amino group positioned differently, leading to variations in biological activity and chemical reactivity.
Benzofuran-2-carboxylic acid: Lacks the amino group, resulting in different chemical properties and applications.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-amino-3-(1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14) |
Clé InChI |
HWTGIYWDRQTQIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)

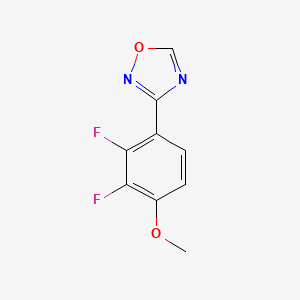
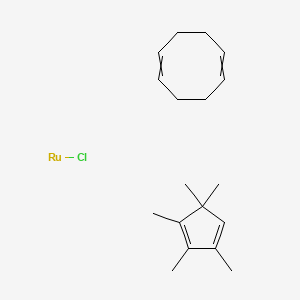
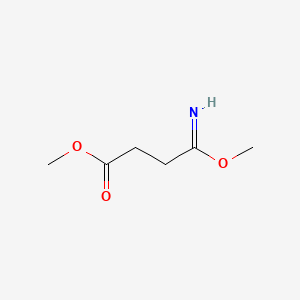
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
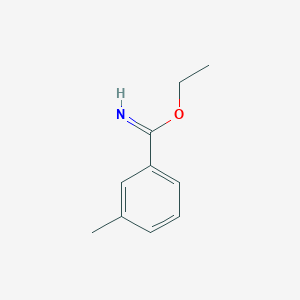
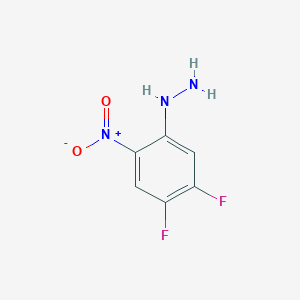

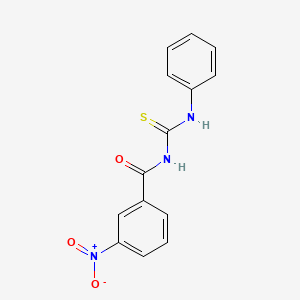
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)
